Ethyl Nicotinate-d4
Description
Overview of Ethyl Nicotinate-d4 as a Research Probe
This compound serves as a deuterated analog of ethyl nicotinate (B505614). The "d4" designation indicates that four hydrogen atoms on the pyridine (B92270) ring have been replaced with deuterium (B1214612) atoms. smolecule.com This isotopic labeling makes it an ideal research probe for several reasons. Primarily, it is used as a tracer in metabolic studies to follow the pathways of nicotinic acid derivatives. smolecule.com The deuterium atoms act as a mass signature, allowing for its differentiation from the endogenous, unlabeled ethyl nicotinate. This is particularly useful in mass spectrometry-based analyses, where the mass difference allows for clear identification and quantification. Furthermore, this compound is employed as an internal standard in analytical chemistry. usgs.gov In quantitative analyses, an internal standard is a compound added in a known amount to a sample to correct for the loss of analyte during sample preparation and analysis. The similar chemical and physical properties of this compound to its unlabeled counterpart make it an excellent choice for this purpose, ensuring accurate and reliable measurements. usgs.gov
Historical Context of Nicotinic Acid Derivatives in Biological Systems
Nicotinic acid, also known as niacin or vitamin B3, has a long history in biological and medical science. sci-hub.se Its amide form, nicotinamide (B372718), was first synthesized in 1867. rsc.org A deficiency of this essential nutrient leads to pellagra, a disease characterized by dermatitis, diarrhea, and dementia. oregonstate.edu For over half a century, pharmacological doses of nicotinic acid have been recognized for their ability to lower serum cholesterol. sci-hub.seoregonstate.edu Nicotinic acid and its derivatives are precursors for the synthesis of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.govmdpi.com These coenzymes are crucial for hundreds of oxidation-reduction reactions essential for cellular metabolism and energy production. oregonstate.edu Beyond their role in redox reactions, NAD+ and NADP+ are involved in non-redox signaling pathways that regulate a variety of biological functions, including gene expression, DNA repair, and cell death. mdpi.com The diverse biological activities of nicotinic acid derivatives have led to their extensive study and application in medicine and cosmetics. sci-hub.seatamanchemicals.comontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLVHTDFJBKJLG-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)OCC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481353 | |
| Record name | Ethyl (~2~H_4_)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66148-16-1 | |
| Record name | Ethyl 3-pyridine-2,4,5,6-d4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (~2~H_4_)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Incorporation Strategies for Ethyl Nicotinate D4
Chemical Synthesis of Ethyl Nicotinate-d4
The synthesis of this compound can be achieved through several pathways, with the choice of method often depending on the desired location of the deuterium (B1214612) atoms within the molecule.
Esterification Reaction with Deuterated Ethanol (B145695) and Nicotinic Acid
A common and direct method for synthesizing this compound involves the esterification of nicotinic acid with deuterated ethanol (Ethanol-d5 or Ethanol-d6). smolecule.comontosight.ai This reaction, typically catalyzed by a strong acid such as sulfuric acid, introduces deuterium atoms into the ethyl group of the resulting ester. smolecule.comontosight.ai The general reaction is as follows:
Nicotinic Acid + Deuterated Ethanol ⇌ this compound + Water
This Fischer esterification is a reversible reaction. To drive the equilibrium towards the product side and achieve a high yield of the deuterated ester, the reaction is often carried out by heating the mixture and removing the water as it forms. libretexts.org The resulting this compound is then isolated and purified, commonly through distillation or extraction methods. smolecule.com
A study reported a high yield of approximately 98% for the synthesis of ethyl nicotinate (B505614) by refluxing nicotinic acid with ethanol in the presence of catalytic sulfuric acid. Another method involves the use of a solid acid catalyst, HND230, in toluene (B28343) at 50-65°C, followed by reflux to remove water, resulting in a yield of 97.2%. google.com
Multi-step Synthesis from Pyridine-d5 (B57733) Precursors
To introduce deuterium atoms onto the pyridine (B92270) ring of ethyl nicotinate, a multi-step synthesis starting from a deuterated pyridine precursor is necessary. A documented synthesis of nornicotine-2,4,5,6-d4 and its N'-nitroso derivative begins with pyridine-d5. researchgate.net This precursor is first brominated to yield 3-bromopyridine-d4. researchgate.net Subsequent treatment with n-butyllithium and dry ice, followed by acidification, produces nicotinic acid-2,4,5,6-d4. researchgate.net This deuterated nicotinic acid is then converted to its acid chloride hydrochloride using thionyl chloride. researchgate.net Finally, reaction with absolute ethanol yields Ethyl Nicotinate-2,4,5,6-d4. researchgate.net
This method allows for the specific placement of four deuterium atoms on the pyridine ring, providing a different isotopologue of Ethyl Nicotinate compared to the esterification with deuterated ethanol.
Optimization of Reaction Conditions and Catalytic Approaches
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the esterification reaction, the choice of catalyst, reaction temperature, and method of water removal are key parameters. While strong mineral acids like sulfuric acid are common, solid acid catalysts are also employed, offering potential advantages in terms of separation and reusability. smolecule.comgoogle.com
In the context of related hydrogenations of ethyl nicotinate, studies have explored the influence of temperature, pressure, hydrogen equivalents, and flow rate in a flow reactor setup. magritek.com For instance, using a 10% Pd/C cartridge, the hydrogenation of ethyl nicotinate can be controlled to produce either the intermediate or the final product by adjusting these parameters. magritek.com While not directly for deuteration, these optimization principles can be applied to deuteration reactions.
Catalytic approaches are central to many synthetic steps. For instance, palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are frequently used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a strategy that could be adapted for building deuterated nicotinic acid derivatives.
Regioselective Deuteration and Isotopic Purity Assessment
Regioselective deuteration allows for the specific placement of deuterium atoms at desired positions within a molecule. In the synthesis of this compound, regioselectivity is achieved by choosing the appropriate deuterated starting material. For deuteration on the ethyl group, deuterated ethanol is used. smolecule.com For deuteration on the pyridine ring, a pre-deuterated pyridine precursor like pyridine-d5 is the starting point. researchgate.net
Assessing the isotopic purity of the final product is a critical step to ensure the quality and reliability of the deuterated standard. This is typically accomplished using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. myfoodresearch.comwhiterose.ac.uk Mass spectrometry can determine the molecular weight of the compound, confirming the incorporation of the expected number of deuterium atoms. lgcstandards.com High-resolution mass spectrometry can provide the accurate mass, further verifying the elemental composition. lgcstandards.com NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, can be used to determine the specific locations of the deuterium atoms by observing the disappearance or change in the signals of the corresponding protons. whiterose.ac.uk The isotopic enrichment, often expressed as atom % D, indicates the percentage of molecules that are deuterated at the specified positions. cdnisotopes.com For instance, commercially available Ethyl Nicotinate-2,4,5,6-d4 is often specified to have an isotopic enrichment of at least 98 atom % D. cdnisotopes.com
Preparation of Related Deuterated Nicotinic Acid Metabolites and Analogs
The synthetic strategies used for this compound can be extended to prepare other deuterated metabolites and analogs of nicotinic acid. These compounds are invaluable for studying the metabolic pathways of nicotinic acid (Vitamin B3). nih.govservice.gov.uk
For example, deuterated nicotinic acid itself is a key intermediate in the synthesis of this compound from pyridine-d5. researchgate.net Other deuterated metabolites that have been synthesized for research purposes include deuterated nicotinamide (B372718), nicotinuric acid, and N-methyl-2-pyridone-5-carboxamide. researchgate.net The synthesis of these compounds often involves similar principles of using deuterated precursors or reagents. For instance, deuterated methyl- and dimethyl-substituted nicotinoylating agents have been prepared through H-D exchange reactions. nih.gov
The availability of a suite of deuterated nicotinic acid metabolites allows for comprehensive metabolic profiling and pharmacokinetic studies, providing a deeper understanding of the biological fate of this essential vitamin. nih.gov
Advanced Analytical Applications of Ethyl Nicotinate D4 in Research
Mass Spectrometry (MS) in Tracer and Quantitative Studies
The presence of deuterium (B1214612) atoms in Ethyl Nicotinate-d4 makes it an ideal internal standard and tracer for mass spectrometry-based studies. This allows researchers to differentiate it from its naturally occurring, non-deuterated counterpart.
Development of LC-ESI-MS/MS Methods for this compound and its Metabolites
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific technique for analyzing compounds in intricate mixtures. Researchers have developed robust LC-ESI-MS/MS methods for the detection and quantification of this compound and its metabolites. acs.org These methods often involve a derivatization step to improve the chromatographic and ionization properties of the analytes. acs.orgacs.org
For instance, a study focused on a metabolite of [pyridine-D4]NNK, a tobacco-specific carcinogen, utilized [pyridine-D4]ethyl nicotinate (B505614) in the synthesis of a deuterated internal standard. acs.orgacs.org The developed LC-ESI-MS/MS method demonstrated excellent sensitivity and reproducibility for quantifying the target metabolite in human urine. acs.orgacs.org The method involved converting the polar metabolite into a more stable and analyzable derivative, which could then be efficiently separated and detected. acs.orgacs.org
Table 1: LC-ESI-MS/MS Method Parameters for a Deuterated Metabolite Derived from this compound
| Parameter | Value |
| LC System | Agilent 1100 capillary HPLC |
| MS System | TSQ Vantage (Thermo Scientific) |
| Column | Zorbax Eclipse PAH (150 × 0.5 mm, 3.5 μm) |
| Mobile Phase | Acetonitrile (B52724) and 15 mM Ammonium Acetate |
| Flow Rate | 10 μL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
This table is based on data from a study developing an LC-ESI-MS/MS method for a metabolite synthesized using a deuterated nicotinate derivative. acs.org
Isotope Dilution Mass Spectrometry for Precise Quantification
Isotope dilution mass spectrometry is a gold standard for accurate quantification. This technique involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample. acs.orgacs.org The ratio of the labeled to the unlabeled analyte is then measured by mass spectrometry, allowing for precise determination of the analyte's concentration, correcting for any losses during sample preparation and analysis. acs.orgacs.org
In a study quantifying a urinary biomarker for the metabolic activation of a tobacco-specific carcinogen, a ¹³C-labeled analog was used as an internal standard alongside the D4-labeled analyte, ensuring high accuracy. acs.orgacs.org The method showed a high correlation between the added and measured levels of the deuterated analyte, with an R² value of 0.9983. acs.org
Applications in Metabolic Pathway Elucidation and Biomarker Research
This compound and its derivatives are instrumental in tracing metabolic pathways and in biomarker discovery. smolecule.comresearchgate.net By administering a deuterated compound, researchers can follow its transformation into various metabolites, providing insights into biochemical processes. smolecule.com For example, [pyridine-D4]ethyl nicotinate has been used to synthesize deuterated standards for studies investigating the metabolism of tobacco-specific nitrosamines. aacrjournals.org These studies help in understanding how these carcinogens are processed in the body and can aid in identifying individuals at higher risk for related diseases. acs.orgacs.org
The use of deuterated standards is crucial in this research because some metabolites are also produced from other common substances like nicotine, and the stable isotope label allows for the specific measurement of the metabolite derived from the carcinogen of interest. aacrjournals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules. The deuterium label in this compound provides unique advantages in NMR studies.
Deuterium NMR (D-NMR) for Positional Labeling Confirmation
Deuterium (²H) NMR spectroscopy can be used to confirm the exact positions of the deuterium atoms within the this compound molecule. acs.org This is a critical quality control step to ensure the integrity of the labeled compound before its use in further experiments. The chemical shifts in the ²H NMR spectrum are specific to the location of the deuterium atoms, providing unambiguous confirmation of the isotopic labeling pattern.
Application in Studies Enhancing NMR Sensitivity (e.g., SABRE Techniques)
A significant challenge in NMR spectroscopy is its relatively low sensitivity. epfl.chacs.org Signal Amplification By Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically enhances NMR signals. acs.orgmmu.ac.uk In SABRE, polarization from parahydrogen is transferred to a substrate molecule via a catalyst. acs.org
Ethyl nicotinate has been a subject of interest in SABRE studies aimed at enhancing the NMR signals of ¹⁵N nuclei. epfl.ch Research has demonstrated that the ADAPT-SABRE method can achieve significant hyperpolarization of ¹⁵N-ethyl nicotinate, resulting in a substantial increase in signal intensity compared to conventional NMR measurements. epfl.ch One study reported a 940-fold enhancement for the free ¹⁵N resonance peak of ethyl nicotinate. epfl.ch This enhancement allows for much faster data acquisition, reducing experimental times from hours to seconds, and enables the detection of otherwise unobservable signals. epfl.ch
Table 2: ¹⁵N NMR Signal Enhancement of Ethyl Nicotinate using ADAPT-SABRE
| Parameter | Conventional NMR | ADAPT-SABRE |
| Total Experimental Time | 13.5 hours | Seconds |
| Number of Transients | 400 | 1 |
| Signal Enhancement | 1-fold | up to 940-fold |
| Free ¹⁵N Resonance (ppm) | 303.2 | 303.2 |
| Bound ¹⁵N Resonance (ppm) | Undetectable | 255.6 |
This table is based on data from a study on high-field ¹⁵N hyperpolarization using the ADAPT-SABRE technique. epfl.ch
Investigation of Magnetic Relaxation Times (T1) in Deuterated Analogs
The strategic replacement of hydrogen atoms with deuterium in molecules like this compound offers significant advantages in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the study of spin-lattice or longitudinal relaxation times (T1). T1 relaxation is a critical parameter that describes the time it takes for the net magnetization of a sample to return to its thermal equilibrium state after being perturbed by a radiofrequency pulse. The length of T1 is highly dependent on the local magnetic environment of the nucleus.
In deuterated analogs, the substitution of protons (¹H) with deuterons (²H) leads to a notable increase in the T1 values of the remaining protons in the molecule. mmu.ac.ukwhiterose.ac.uk This phenomenon occurs because deuterium has a smaller magnetic moment and a different gyromagnetic ratio compared to protium (B1232500), which significantly reduces the efficiency of dipolar relaxation mechanisms—the primary relaxation pathway for protons in organic molecules. The weaker ¹H-²H dipolar interactions compared to ¹H-¹H interactions mean that the excited proton spins return to their equilibrium state more slowly, resulting in a longer T1.
Research on substituted pyridazines and nicotinates has demonstrated this effect empirically. For instance, studies comparing a standard methyl nicotinate with its deuterated versions revealed a substantial increase in proton T1 values. The introduction of deuterium isolates the remaining protons, minimizing their spin-spin interactions and thereby extending their relaxation times. mmu.ac.ukwhiterose.ac.uk This property is particularly valuable in hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE), where longer T1 times are crucial for retaining the enhanced NMR signal for a longer duration, allowing for more detailed study and imaging applications. mmu.ac.ukresearchgate.netresearchgate.net
Utilization as Internal Standards in Bioanalytical Method Development
This compound is an exemplary internal standard (IS) for quantitative bioanalysis, particularly in methods utilizing mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comscioninstruments.com An ideal internal standard co-elutes with the analyte and exhibits similar physicochemical properties, including extraction recovery and ionization efficiency, but is mass-distinguishable. nih.govnih.gov Deuterated compounds like this compound fulfill these criteria perfectly. They behave nearly identically to their non-deuterated (protio) counterparts during sample preparation and chromatographic separation, but their increased mass allows them to be clearly distinguished by the mass spectrometer. nih.govresearchgate.net
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in bioanalysis. It effectively compensates for variations in sample handling, extraction efficiency, and matrix effects—where other components in a complex biological sample (like plasma or urine) can suppress or enhance the analyte's signal. clearsynth.comlcms.cz Since the analyte and the SIL-IS are affected by these variations in nearly the same way, the ratio of their signals remains constant, leading to highly accurate and precise quantification. scioninstruments.com
Analytical Method Validation (AMV) is a mandatory process in pharmaceutical research to ensure that an analytical procedure is suitable for its intended purpose. synzeal.comveeprho.comsynzeal.com The use of this compound as an internal standard is integral to the validation of bioanalytical methods for its parent drug, ethyl nicotinate, or related metabolites. During AMV, key parameters such as accuracy, precision, linearity, selectivity, and stability are rigorously assessed.
A deuterated internal standard helps establish these parameters with high confidence. clearsynth.com
Accuracy & Precision : By correcting for procedural variability, this compound ensures that the measured concentration of the analyte is close to the true value (accuracy) and that results are reproducible over multiple measurements (precision). researchgate.netacs.org
Linearity : The consistent response ratio between the analyte and the deuterated internal standard across a range of concentrations helps to establish the linearity of the calibration curve. researchgate.netresearchgate.net
Selectivity : The unique mass of this compound ensures that the method can unequivocally distinguish the analyte from other endogenous or exogenous compounds in the sample matrix.
Matrix Effect : The SIL-IS is the most effective tool for evaluating and correcting for matrix effects, as both the analyte and the standard are impacted similarly by signal suppression or enhancement. researchgate.net
Regulatory guidelines for bioanalytical method validation often recommend the use of a SIL-IS whenever possible to ensure the robustness and reliability of the data submitted for drug approval. veeprho.com
In the highly regulated environment of drug development, Quality Control (QC) ensures the integrity, reliability, and reproducibility of bioanalytical data. QC samples, which are spiked with known concentrations of an analyte, are analyzed alongside study samples to monitor the performance of the analytical method in real-time. synzeal.comveeprho.comsynzeal.com
The inclusion of this compound as an internal standard in QC samples is crucial for several reasons:
Monitoring Method Performance : Consistent analyte/IS peak area ratios in QC samples confirm that the analytical system is performing as expected throughout the analytical run. Any significant deviation can signal issues with sample processing, instrument performance, or reagent stability.
Ensuring Data Integrity : By providing a reliable reference point in every sample, the internal standard helps to ensure that the data generated for unknown samples is accurate and dependable. This is critical for making informed decisions in drug development, from preclinical studies to clinical trials.
Inter-Assay Comparability : Using a consistent internal standard like this compound allows for the reliable comparison of data generated across different days, by different analysts, or on different instruments, a key requirement for long-term drug development programs. lcms.cz
The use of deuterated standards like (2S)-N'-Nitrosonornicotine-D4 and Pseudooxynicotine-d4 Dihydrochloride in the quality control of nicotine-related products underscores the importance of this approach in ensuring product safety and meeting regulatory standards. veeprho.comsynzeal.com
Analytical Method Validation (AMV) in Pharmaceutical Research
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is the cornerstone for the separation and purification of chemical compounds and for assessing their purity. For this compound and its protio form, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed, with the choice of technique depending on the analytical goal.
HPLC is a versatile and widely used technique for the analysis of ethyl nicotinate and related compounds. One established method utilizes a mixed-mode Primesep 100 column. sielc.com This approach can simultaneously separate nicotinic acid, its amide, and ester derivatives in a single run using a simple gradient mobile phase of water, acetonitrile, and a sulfuric acid buffer, with UV detection at 250 nm. sielc.com Reversed-phase HPLC on C18 columns is also common, often using mobile phases consisting of acetonitrile or methanol (B129727) mixed with aqueous buffers to achieve separation. researchgate.netresearchgate.net The purity of this compound is critical, especially when used as an internal standard, as impurities could interfere with the quantification of the target analyte. nih.gov HPLC methods are therefore essential for confirming the chemical and isotopic purity of the standard.
Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity analysis, particularly for volatile compounds like ethyl nicotinate. A common GC method involves using a wax-type capillary column, such as an Inertcap pure-wax column, with helium as the carrier gas. rsc.org A typical temperature program might start at a low temperature (e.g., 50°C), hold for several minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure the elution and separation of all components. rsc.org GC-MS is particularly useful for confirming the identity and isotopic enrichment of this compound.
Metabolic Fate and Pharmacokinetic Investigations of Ethyl Nicotinate D4
Biotransformation Pathways of Deuterated Ethyl Nicotinate (B505614)
The metabolic fate of xenobiotics, including isotopically labeled compounds like Ethyl Nicotinate-d4, is a cornerstone of pharmacokinetic research. The primary biotransformation pathway for ethyl nicotinate and its deuterated analogue is enzymatic hydrolysis, a reaction that cleaves the ester bond to yield its constituent alcohol and carboxylic acid. This process is critical for understanding the compound's disposition and the formation of active or inactive metabolites within biological systems.
The principal metabolic conversion of this compound involves enzymatic hydrolysis to produce deuterated nicotinic acid (NA-d4) and ethanol (B145695). nih.govnih.gov This reaction is catalyzed by esterase enzymes widely distributed in various tissues. nih.govnih.gov Following its formation, nicotinic acid can be further metabolized into nicotinamide (B372718). atamanchemicals.com Nicotinamide is a vital component of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which is essential for numerous cellular processes, including lipid metabolism, glycogenolysis, and tissue respiration. atamanchemicals.compreprints.org The conversion from nicotinamide to nicotinate is facilitated by nicotinamide deaminase (PncA), which is part of the NAD+ salvage pathway. preprints.orgjustia.com The entire process, from the initial hydrolysis of the ethyl ester to the eventual integration into the NAD+ cycle, underscores the compound's interaction with fundamental metabolic pathways.
The hydrolysis of this compound is predominantly mediated by carboxylesterases (CES). researchgate.netnih.gov These enzymes are found in various biological matrices, including the liver and skin. nih.govnih.gov Characterization of this esterase-mediated metabolism is crucial, especially for topically applied compounds, as the skin possesses significant metabolic activity. nih.govd-nb.info Studies have shown that esterase activity can exhibit significant species-dependent differences. nih.govresearchgate.net For instance, the efficiency of esterase hydrolysis in rat skin microsomes has been reported to be substantially higher than in human or minipig skin microsomes. nih.govresearchgate.net The metabolic activity is not uniform even within a single tissue; for example, in skin, esterase activity is predominantly localized in the cytosol and microsomes of epidermal cells, sebaceous glands, and hair follicles. nih.govresearchgate.net The use of esterase inhibitors in experimental models helps to confirm the enzymatic nature of the hydrolysis and to measure other permeation parameters without the confounding factor of metabolism. nih.govnih.gov
Enzymatic Hydrolysis to Nicotinic Acid and Nicotinamide Derivatives
In Vitro and Ex Vivo Metabolic Studies
To elucidate the pharmacokinetic profile of this compound, researchers employ a variety of in vitro (using cell cultures or subcellular fractions) and ex vivo (using excised tissues) models. nih.gov These studies provide critical data on absorption, distribution, metabolism, and excretion (ADME) properties without the complexities of in vivo systems.
Isolated skin models, such as excised hairless rat skin or human skin mounted in diffusion cells, are invaluable for studying the simultaneous transport and metabolism of topically applied substances like this compound. nih.govnih.govd-nb.info In these experiments, the compound is applied to the outer surface of the skin (stratum corneum), and the appearance of both the parent compound (this compound) and its metabolite (nicotinic acid-d4) is monitored in a receiver solution on the other side. nih.gov
Research has demonstrated that after topical application, both ethyl nicotinate and its metabolite, nicotinic acid, are detected in the receiver solution, confirming that enzymatic hydrolysis occurs during the skin permeation process. nih.gov The fluxes of the parent drug and its metabolite are not always proportional to the initial concentration applied; at higher concentrations, the metabolic pathway can become saturated. nih.govnih.gov This saturation suggests a Michaelis-Menten type metabolic process within the viable skin layers. nih.govnih.gov Such studies also reveal that the epidermis acts as the primary transport barrier for more hydrophilic compounds like nicotinic acid, while the more lipophilic esters penetrate more readily. researchgate.net
To quantify the efficiency of the enzymatic hydrolysis, key kinetic parameters—the Michaelis constant (Km) and the maximum reaction rate (Vmax)—are determined. nih.govnih.govnih.gov This is typically achieved by incubating various concentrations of this compound with tissue homogenates (e.g., from skin) and measuring the rate of nicotinic acid-d4 production. nih.gov The Km represents the substrate concentration at which the reaction rate is half of Vmax, providing an indication of the enzyme's affinity for the substrate. libretexts.org Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.orgigem.wiki
These parameters are essential for building mathematical models that can predict the simultaneous diffusion and metabolism of the drug in tissues like the skin. nih.govnih.gov Studies have revealed significant species differences in these enzymatic parameters, which is a critical consideration when extrapolating animal data to humans. nih.gov For example, kinetic parameters for ethyl nicotinate hydrolysis were found to be significantly higher in rat skin homogenates compared to those in mice. nih.gov
| Species | Vmax (nmol/min/mg protein) | Km (mM) | Reference |
|---|---|---|---|
| Rat | 15.2 | 1.8 | nih.gov |
| Hairless Rat | 12.5 | 2.1 | nih.gov |
| Mouse | 4.1 | 3.5 | nih.gov |
| Human | 2.9 | 3.9 | nih.gov |
Determination of Enzymatic Parameters (Michaelis Constant and Maximum Reaction Rate) in Tissue Homogenates
In Vivo Pharmacokinetic Profiling of Deuterated Compounds
The introduction of deuterium (B1214612) into a molecule can lead to the kinetic isotope effect (KIE), where the heavier mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. semanticscholar.org This increased bond strength can make the bond more resistant to enzymatic cleavage, a common step in drug metabolism. chemsrc.com Consequently, deuterated compounds may exhibit altered pharmacokinetic properties, including changes in absorption, distribution, metabolism, and elimination (ADME). medchemexpress.commedchemexpress.com
Absorption, Distribution, and Elimination Kinetics of this compound
While specific in vivo pharmacokinetic studies detailing the complete ADME profile of systemically administered this compound are not extensively available in the public domain, valuable insights can be drawn from studies on its non-deuterated counterpart, ethyl nicotinate, and the established principles of deuteration.
Ethyl nicotinate is known to be absorbed topically and is readily metabolized in the skin and systemically. atamanchemicals.comnih.govnih.gov Upon absorption, it is converted to its primary metabolite, nicotinic acid (NA), and subsequently to nicotinamide. smolecule.com Nicotinamide then serves as a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). atamanchemicals.comsmolecule.com
Studies involving the topical application of ethyl nicotinate in rats have provided data on its permeation and metabolism within the skin. These studies show that ethyl nicotinate permeates the skin and is significantly metabolized to nicotinic acid. nih.govnih.govnih.gov The metabolite, nicotinic acid, is then detected in systemic circulation. nih.gov
Interactive Table: In Vitro Skin Permeation and Metabolism of Ethyl Nicotinate in Rats
| Parameter | Value | Reference |
|---|---|---|
| Metabolite Ratio (NA / (EN + NA)) at 6h | 89.4% | nih.gov |
| Primary Metabolite | Nicotinic Acid (NA) | nih.govnih.gov |
This table summarizes findings from in vitro studies on rat skin, indicating the significant conversion of ethyl nicotinate (EN) to nicotinic acid (NA).
For this compound, the deuterium atoms are located on the pyridine (B92270) ring. medchemexpress.comacs.org The metabolic conversion of the ethyl ester to nicotinic acid would not be directly affected by the deuterium on the ring. However, subsequent metabolism of the nicotinic acid-d4 ring could be influenced by the kinetic isotope effect.
Tracing Deuterium Movement in Systemic Circulation and Target Organs
The primary utility of this compound in research has been as a metabolic tracer. smolecule.com The stable isotope label allows for the precise tracking of the molecule and its metabolites throughout the body. smolecule.com By using techniques like mass spectrometry, researchers can differentiate between the administered deuterated compound and its endogenous, non-deuterated counterparts. nih.gov
For instance, this compound has been used as an internal standard in the quantification of metabolites in complex biological matrices like urine. This application relies on the principle that the deuterated standard behaves almost identically to the analyte of interest during extraction and analysis, but is distinguishable by its mass.
In metabolic studies, after the administration of this compound, the appearance of deuterium-labeled nicotinic acid and subsequently deuterium-labeled nicotinamide and NAD+ in blood and tissues can be monitored. This allows for a detailed investigation of the pathways and kinetics of nicotinic acid metabolism. semanticscholar.org
Influence of Deuteration on Metabolic Stability and Systemic Clearance
Deuteration is a recognized strategy to enhance the metabolic stability of drugs. chemsrc.com By slowing down the rate of metabolism, particularly for reactions involving the cleavage of a C-D bond, the half-life of a drug can be extended, potentially leading to a longer duration of action and reduced dosing frequency. semanticscholar.org The enzymes primarily responsible for the metabolism of many drugs are the cytochrome P450 (CYP) family, and the KIE can significantly impact CYP-mediated metabolism. nih.gov
In the context of this compound, the deuteration is on the aromatic pyridine ring. While the initial hydrolysis of the ethyl ester group is the primary metabolic step for the parent compound, the subsequent metabolism of the resulting nicotinic acid-d4 could be affected. The pyridine ring of nicotinic acid can undergo hydroxylation and other transformations mediated by CYP enzymes. nih.gov The presence of deuterium at these metabolic sites would be expected to slow down these reactions.
Interactive Table: Potential Effects of Deuteration on the Pharmacokinetics of Ethyl Nicotinate
| Pharmacokinetic Parameter | Expected Change with Deuteration (d4) | Rationale |
|---|---|---|
| Metabolic Rate of Nicotinic Acid-d4 | Decreased | Kinetic Isotope Effect on CYP-mediated ring metabolism. nih.gov |
| Systemic Clearance of Nicotinic Acid-d4 | Decreased | Slower metabolism leads to slower removal from the body. semanticscholar.org |
| Half-life of Nicotinic Acid-d4 | Increased | Slower clearance results in a longer duration in circulation. semanticscholar.org |
This table outlines the anticipated impact of deuteration on the key pharmacokinetic parameters of the primary metabolite of this compound, based on established principles of the kinetic isotope effect.
Biological Activities and Biochemical Mechanisms of Ethyl Nicotinate D4
Modulation of Cellular Metabolism by Nicotinamide (B372718) Metabolites
Ethyl Nicotinate-d4, through its conversion to nicotinamide metabolites, plays a role in fundamental cellular metabolic processes. The core of its activity lies in its contribution to the nicotinamide adenine (B156593) dinucleotide (NAD+) pool and its influence on lipid homeostasis.
Investigation of Role as a Precursor for Nicotinamide Adenine Dinucleotide (NAD+) Synthesis
This compound is metabolized in the body to nicotinamide. atamanchemicals.com This nicotinamide then serves as a primary precursor in the salvage pathway for the synthesis of Nicotinamide Adenine Dinucleotide (NAD+). atamanchemicals.comtandfonline.com NAD+ is an essential coenzyme present in all living cells and is fundamental to a vast array of cellular functions. metwarebio.comnih.gov
As a central molecule in metabolism, NAD+ functions as a critical electron carrier in redox reactions, transitioning between its oxidized form (NAD+) and its reduced form (NADH). metwarebio.com This process is indispensable for cellular respiration, including glycolysis and the citric acid cycle, which are key to converting nutrients into adenosine (B11128) triphosphate (ATP), the cell's main energy currency. metwarebio.comcreative-proteomics.com
Beyond its bioenergetic role, NAD+ is also a crucial substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.gov These enzymes are involved in critical cellular processes such as DNA repair, gene expression regulation, chromatin remodeling, and cell signaling. tandfonline.comnih.gov The metabolic conversion of this compound to nicotinamide directly fuels the NAD+ pool, thereby supporting these vital cellular maintenance and regulatory functions. atamanchemicals.com
Elucidation of Impact on Lipid Metabolism Pathways
The metabolic derivatives of this compound exert a significant influence on lipid metabolism, a property primarily attributed to its nicotinic acid component. atamanchemicals.comresearchgate.net Its effects are notable in the regulation of circulating lipoprotein levels.
Research on nicotinic acid, the parent compound of this compound, has demonstrated its effectiveness in modulating cholesterol levels. It is known to lower levels of low-density lipoprotein cholesterol (LDL-C), often referred to as "bad cholesterol". atamanchemicals.comresearchgate.net Concurrently, it beneficially increases levels of high-density lipoprotein cholesterol (HDL-C), the "good cholesterol". atamanchemicals.comnih.gov
The increase in HDL-C is linked to a rise in apolipoprotein A-I (Apo A-I), a primary protein component of HDL particles. atamanchemicals.com This shift contributes to an improved lipid profile, which is a key indicator in cardiovascular health assessments. biolabo.fr HDL's primary role is in reverse cholesterol transport, moving cholesterol from peripheral tissues back to the liver. biolabo.frmdpi.com
Ethyl nicotinate (B505614) and its derivatives have a pronounced effect on reducing plasma triglyceride levels. atamanchemicals.comresearchgate.net The primary mechanism for this is the decreased rate of hepatic (liver) synthesis of very low-density lipoprotein cholesterol (VLDL-C). atamanchemicals.comnih.gov VLDL particles are the main carriers of triglycerides from the liver to the rest of the body. By inhibiting VLDL-C production, this compound's metabolites effectively lower the amount of circulating triglycerides. atamanchemicals.comnih.gov Studies on nicotinic acid have shown that this effect occurs without appearing to alter the fecal excretion of fats or sterols. atamanchemicals.com
Table 1: Summary of Lipid-Modifying Effects of Niacin Therapy This table summarizes findings from studies on niacin, the active component to which ethyl nicotinate is related.
| Lipid Parameter | Direction of Change | Reported Magnitude of Change | References |
| Low-Density Lipoprotein (LDL-C) | Decrease | ↓ 6.2% - 13.6% | nih.govnih.gov |
| High-Density Lipoprotein (HDL-C) | Increase | ↑ 6 mg/dl - 25% | nih.gov |
| Triglycerides (TG) | Decrease | ↓ 21.5% - 33.1% | nih.govnih.gov |
| Very Low-Density Lipoprotein (VLDL-C) | Decrease | ↓ 24.4% | nih.govnih.gov |
| Apolipoprotein B (Apo B) | Decrease | Significant Reduction | atamanchemicals.com |
| Lipoprotein(a) [Lp(a)] | Decrease | Significant Reduction | atamanchemicals.comresearchgate.net |
Note: The values presented are derived from studies on nicotinic acid or related compounds and are provided to illustrate the typical biological effects.
Regulation of High-Density Lipoprotein Cholesterol (HDL-C) and Low-Density Lipoprotein Cholesterol (LDL-C)
Mechanisms of Vasodilation and Microcirculatory Enhancement
This compound is recognized for its properties as a vasodilator, capable of widening blood vessels and enhancing microcirculation. atamanchemicals.comguidechem.comvaleshvarbiotech.com This action is primarily observed in topical applications where it can stimulate local blood flow.
Signaling Cascades Involved in Endothelial Responses
The vasodilatory effect of ethyl nicotinate is primarily mediated through the release of prostaglandins, specifically prostaglandin (B15479496) D2 (PGD2). atamanchemicals.comresearchgate.netpatsnap.com When applied, its metabolites interact with specific receptors on endothelial cells and other cells within the skin, such as Langerhans cells. researchgate.net This interaction triggers a signaling cascade that leads to the synthesis and release of prostaglandins. researchgate.netpatsnap.com
Prostaglandins are lipid compounds that act as signaling molecules and have hormone-like effects, including the relaxation of the smooth muscle cells that line the walls of blood vessels. patsnap.com This relaxation leads to the widening of the vessels (vasodilation), which in turn increases blood flow to the area. guidechem.com This enhanced microcirculation can improve the delivery of oxygen and nutrients to the tissues. atamanchemicals.com The signaling pathways involved in this endothelial response are a key area of research for understanding the full scope of nicotinic acid derivatives' physiological effects. nih.gov
Hemodynamic Effects on Peripheral Blood Flow
The primary hemodynamic effect of ethyl nicotinate, and by extension this compound, is peripheral vasodilation. atamanchemicals.combiesterfeld.com This widening of blood vessels is known to stimulate blood circulation. atamanchemicals.combiesterfeld.com Studies on nicotinic acid, the parent compound, have shown that it induces peripheral vasodilation through the generation of vascular prostaglandins. nih.gov This action leads to increased blood flow, particularly in the microcirculation of the skin. atamanchemicals.com
Research on the non-deuterated form, ethyl nicotinate, has demonstrated its ability to increase gingival blood flow in experimental models of gingivitis in monkeys, suggesting a direct effect on local circulation. nih.gov In a study involving normotensive and hypertensive human subjects, infusions of nicotinic acid led to a significant decrease in total peripheral resistance in both groups, indicative of vasodilation. nih.gov While specific hemodynamic studies exclusively using this compound are not prevalent in publicly available research, the fundamental mechanism of action is expected to be identical to the non-deuterated compound, as the substitution of hydrogen with deuterium (B1214612) does not typically alter a molecule's primary pharmacological interactions with receptors. tandfonline.com
Table 1: Hemodynamic Responses to Nicotinic Acid Infusion in Humans
| Parameter | Normotensive Subjects | Hypertensive Subjects |
|---|---|---|
| Change in Mean BP | Not significant | Decrease from 105 to 100 mm Hg |
| Change in Heart Rate | 11% to 13% increase | 11% to 13% increase |
| Change in Total Peripheral Resistance | ~6% decrease | ~6% decrease |
Data sourced from a study on the effects of nicotinic acid infusion. nih.gov
Exploration of Potential Central Nervous System (CNS) Interactions
The potential for this compound to interact with the Central Nervous System (CNS) is an area of research interest, largely inferred from the known activities of nicotinic compounds. Nicotinic receptors are widely distributed throughout the CNS and are involved in various neurotransmitter systems. nih.gov Dopamine, a key neurotransmitter, acts on multiple receptor subtypes (D1-D5) in the brain, and its pathways are crucial for cognition and emotion. acs.orgdrugbank.com
While direct studies on this compound's CNS effects are limited, its non-deuterated form has been noted to have some effects on the CNS. smolecule.com The ability of nicotinic compounds to cross the blood-brain barrier is a critical factor in their potential CNS activity. google.com The use of deuterated compounds like this compound could be instrumental in precisely tracking the metabolic fate and distribution of the compound within the CNS, helping to elucidate its specific interactions with neural pathways and receptors. smolecule.com The selective inhibition of enzymes like monoamine oxidase (MAO-A) by certain drugs can stimulate the CNS, highlighting the complex interplay of substances within the nervous system. drugbank.com
Anti-inflammatory and Photoprotective Properties in Cellular and Animal Models
Nicotinic acid and its derivatives, including ethyl nicotinate, have demonstrated potential anti-inflammatory and photoprotective properties in various studies. atamanchemicals.comcore.ac.uk Research on nicotinic acid has shown it possesses anti-inflammatory effects on advanced atherosclerotic lesions, independent of its lipid-modifying capabilities. nih.gov In animal models, nicotinic acid administration reduced the accumulation of macrophages and the expression of inflammatory markers like vascular cell adhesion molecule-1 and tumor necrosis factor-alpha. nih.gov
Some studies suggest that nicotinic acid derivatives may offer photoprotective effects, potentially helping to protect the skin from damage induced by UV radiation. atamanchemicals.com Ferulic acid, another compound with photoprotective properties, has been studied in combination with UV filters to create multifunctional sunscreens. researchgate.net While research specifically on this compound in this context is not widely published, its structural similarity to ethyl nicotinate suggests it would exhibit comparable properties. atamanchemicals.comtandfonline.com The deuterated label would make it a useful tracer in studies designed to understand the mechanisms behind these anti-inflammatory and photoprotective actions at a cellular level. smolecule.com
Table 2: Observed Anti-inflammatory Effects of Nicotinic Acid in ApoE-Deficient Mice
| Finding | Observation |
|---|---|
| Macrophage Accumulation | Reduced |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) Expression | Reduced |
| Tissue Factor Expression | Reduced |
| Tumor Necrosis Factor-alpha (TNF-α) Expression | Significantly Reduced |
Findings from a study on advanced atherosclerotic lesions. nih.gov
Research on Tissue Oxygenation and Nutrient Delivery Enhancement
A direct consequence of the vasodilatory effects of ethyl nicotinate is the potential for enhanced tissue oxygenation and nutrient delivery. atamanchemicals.com By increasing blood flow and improving microcirculation, more oxygen and essential nutrients can be transported to tissues, particularly the skin. atamanchemicals.combiesterfeld.com This property is a key reason for its investigation in cosmetic and dermatological formulations aimed at improving skin health and appearance. atamanchemicals.com
Studies have explored the impact of ethyl nicotinate on skin oxygenation and its role in enhancing the delivery of oxygen to skin tissues. atamanchemicals.com The improved circulation is associated with benefits such as skin rejuvenation and supporting wound healing processes. atamanchemicals.com this compound, by serving as a stable isotope-labeled tracer, could be employed in sophisticated research models to quantify the precise effects on tissue perfusion, oxygen uptake, and nutrient distribution following topical application or systemic administration. smolecule.com
Investigation of Drug-Receptor Interactions Utilizing Deuterated Analogs
The use of deuterated compounds like this compound is a powerful technique in medicinal chemistry and pharmacology, particularly for investigating drug-receptor interactions. tandfonline.comnih.gov The substitution of hydrogen with deuterium, a stable isotope, creates a heavier molecule that can be readily traced and distinguished from its non-deuterated counterparts using techniques like mass spectrometry. smolecule.com
Deuterated analogs are considered highly similar to their hydrogen counterparts regarding their interactions with biological receptors, generally resulting in indistinguishable biochemical potency and selectivity. tandfonline.com The primary advantage of deuteration lies in its effect on pharmacokinetics; the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes at the site of deuteration (a phenomenon known as the kinetic isotope effect). nih.govresearchgate.net
This property allows researchers to:
Trace Metabolic Pathways: By following the deuterated label, scientists can map how a drug is absorbed, distributed, metabolized, and excreted. smolecule.com this compound has been used as an internal standard for the analysis of nicotinate and nicotinamide metabolism. nih.gov
Study Receptor Binding: While deuteration doesn't typically change the binding affinity itself, it can help in studying the dynamics of the interaction by providing a stable, traceable ligand. mdpi.comnih.gov Computational studies have explored how deuteration can subtly modify hydrogen bonding interactions, which are critical for ligand-receptor recognition. mdpi.com
Improve Drug Properties: In drug development, selective deuteration can be used to create drugs with improved metabolic stability, potentially leading to longer half-lives and different dosing requirements. nih.govresearchgate.net
Therefore, this compound serves as an essential research tool for understanding the precise mechanisms of how nicotinic compounds interact with their biological targets. smolecule.comnih.gov
Comparative Research and Structure Activity Relationship Studies
Comparative Analysis of Ethyl Nicotinate-d4 with Non-Deuterated Ethyl Nicotinate (B505614)
This compound is the isotopically labeled version of Ethyl Nicotinate, where four hydrogen atoms on the pyridine (B92270) ring have been substituted with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. smolecule.com This substitution imparts a greater molecular weight to the deuterated compound compared to its natural counterpart but results in only minor alterations to other physicochemical properties such as molar volume and lipophilicity. nih.gov The primary distinction lies in the strength of the carbon-deuterium (C-D) bond, which is stronger and has a lower ground-state energy than the carbon-hydrogen (C-H) bond. nih.govscirp.org
The synthesis of this compound can be achieved from pyridine-d5 (B57733), which is first converted to nicotinic acid-2,4,5,6-d4 and subsequently treated with ethanol (B145695) to yield the final ester. researchgate.net Analytically, the two compounds can be readily distinguished using mass spectrometry, which will show a different mass-to-charge ratio reflecting the heavier isotopic mass. core.ac.uk Similarly, while 1H NMR spectroscopy of the non-deuterated form shows characteristic signals for the pyridine ring protons, these are absent in the spectrum of this compound, providing a clear method of differentiation. researchgate.net
The following table provides a comparative overview of the fundamental properties of Ethyl Nicotinate and this compound.
| Property | Ethyl Nicotinate | This compound |
|---|---|---|
| IUPAC Name | ethyl pyridine-3-carboxylate | ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate |
| Molecular Formula | C₈H₉NO₂ nih.gov | C₈H₅D₄NO₂ |
| Molecular Weight | 151.16 g/mol nih.govchemeo.com | 155.19 g/mol medchemexpress.com |
| Appearance | Clear light yellow liquid nih.gov | Colorless to Pale Yellow Oily Matter |
| Key Difference | Contains protium (B1232500) (¹H) at positions 2, 4, 5, and 6 of the pyridine ring. | Contains deuterium (²H or D) at positions 2, 4, 5, and 6 of the pyridine ring. |
Assessment of Isotopic Effects on Biological Activity and Metabolic Profiles
The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic and metabolic profiles of a molecule, a phenomenon known as the kinetic isotope effect (KIE). assumption.edu The KIE arises because the C-D bond requires a greater activation energy for cleavage than a C-H bond. scirp.org Consequently, metabolic reactions that involve the breaking of a C-D bond proceed at a slower rate. assumption.edu The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the equivalent reaction with a C-D bond. wikipedia.org This principle is the foundation of using deuteration to enhance the metabolic stability of drug compounds. acs.org
In the context of this compound, the primary metabolic pathway for its non-deuterated counterpart is hydrolysis by skin esterases to form nicotinic acid and ethanol. nih.gov While this hydrolysis primarily involves the ester linkage and not the C-H bonds on the pyridine ring, the deuteration can still influence metabolic outcomes. Deuteration is known to potentially reduce the rate of metabolism, which can modify the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. acs.org Research into other deuterated compounds has shown that this can lead to a longer half-life and altered exposure levels in the body. researchgate.net
The biological activity of Ethyl Nicotinate is linked to its conversion to nicotinic acid (niacin). nih.gov By slowing down related metabolic processes, deuteration could potentially modulate the release and availability of the active metabolite. The use of deuterium-labeled compounds is a well-established method for studying metabolic pathways, as the deuterium atoms act as tracers that can be followed through the body. smolecule.comcore.ac.uk
| Metabolic Consideration | Isotopic Effect (C-H vs. C-D) | Potential Consequence for this compound |
|---|---|---|
| Metabolic Stability | The C-D bond is stronger and requires more energy to break than the C-H bond. scirp.org | Increased resistance to metabolic breakdown at deuterated sites, potentially altering the overall metabolic profile. assumption.edu |
| Kinetic Isotope Effect (KIE) | Reaction rates involving C-D bond cleavage are significantly slower than those involving C-H bond cleavage. wikipedia.org | Slower rate of any metabolic reactions that involve the pyridine ring, such as oxidation, potentially leading to a longer biological half-life. researchgate.net |
| Pharmacokinetics (ADME) | Deuteration can modify a drug's absorption, distribution, metabolism, and excretion profile. acs.org | Altered bioavailability and duration of action compared to the non-deuterated form. scirp.org |
| Metabolite Formation | The rate of formation of metabolites resulting from C-H bond cleavage is reduced. | Potentially reduced formation of metabolites derived from the oxidation of the pyridine ring. researchgate.net |
Structure-Activity Relationship (SAR) Investigations for Deuterated Nicotinates and Related Derivatives
Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For nicotinic acid derivatives, modifications to the pyridine scaffold can significantly impact their pharmacological profiles. The introduction of deuterium is a subtle structural modification that primarily leverages the kinetic isotope effect to alter pharmacokinetics rather than fundamentally changing the molecule's interaction with its biological target. acs.org
SAR studies on nicotinic acid derivatives have shown that the nature and position of substituents on the pyridine ring are critical for activity. indexcopernicus.com For instance, research on various nicotinic acid derivatives has demonstrated that functionalizing different positions can lead to compounds with anti-inflammatory or enzyme-inhibiting properties. nih.govacs.org
In the specific case of deuterated nicotinates, the "activity" in SAR can also refer to properties useful in research applications. For example, studies on methyl nicotinate have shown that specific deuteration patterns can optimize the efficiency of magnetization transfer in hyperpolarization experiments (SABRE), a key consideration for advanced magnetic resonance imaging. mmu.ac.uk This demonstrates a clear relationship between the structure (position of deuterium) and a specific physical-chemical activity. The strategic placement of deuterium can enhance metabolic stability, allowing for lower doses or different dosing schedules, which is a key goal in pharmaceutical development. acs.org Therefore, deuteration is a powerful tool in SAR investigations, used to fine-tune the metabolic fate of a lead compound without drastically altering its core pharmacophore.
| Structural Modification | Position on Nicotinate Scaffold | General Effect on Activity/Properties |
|---|---|---|
| Deuteration | Pyridine Ring (e.g., positions 2,4,5,6) | Slows metabolism at the site of deuteration (Kinetic Isotope Effect), potentially increasing metabolic stability and half-life. scirp.orgassumption.edu |
| Methyl Group | Position 4 | Reported to increase potency in certain cellular assays for some nicotinic acid derivatives. |
| Amino Group | Position 5 | Can enhance binding affinity for specific biological targets. |
| Ester/Amide Modification | Position 3 (Carboxyl group) | Alters solubility, hydrolysis rate, and can be used to create prodrugs with different release characteristics. indexcopernicus.comresearchgate.net |
| Thiourea Moiety | Position 5 | Has been shown to confer α-amylase and α-glucosidase inhibitory activity to nicotinic acid derivatives. acs.org |
Future Research Directions and Translational Potential of Ethyl Nicotinate D4
Advancements in Isotopic Labeling Techniques for Complex Pharmaceutical Molecules
The synthesis of isotopically labeled compounds is a cornerstone of modern drug development, enabling detailed studies of a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.com Historically, the creation of compounds like Ethyl Nicotinate-d4 involved multi-step processes. For instance, a known synthesis route starts with pyridine-d5 (B57733), which undergoes bromination, conversion to a deuterated nicotinic acid, and subsequent esterification with ethanol (B145695) to yield Ethyl Nicotinate-2,4,5,6-d4.
However, the pharmaceutical industry is continuously pushing for more efficient, precise, and environmentally sustainable labeling methods. musechem.comadesisinc.com Recent years have seen significant progress in this area, moving beyond traditional methods to more advanced techniques. musechem.com
Key Advancements Include:
Late-Stage Functionalization: This approach allows for the introduction of isotopes like deuterium (B1214612) into a complex molecule at a later stage of its synthesis. This is highly advantageous as it avoids the need to redesign entire synthesis pathways and conserves expensive isotopic reagents.
Flow Chemistry: The use of continuous-flow reactors offers precise control over reaction conditions, enhancing safety, scalability, and yield. adesisinc.com This method is becoming increasingly important for the efficient synthesis of labeled compounds. adesisinc.com
Photocatalysis: Light-driven reactions, often using catalysts like ruthenium, provide mild and highly selective conditions for deuterium incorporation. assumption.edu These methods are particularly valuable for molecules with sensitive functional groups that cannot withstand harsh reaction conditions. assumption.edu
Hydrogen Isotope Exchange (HIE): Innovations in HIE reactions, catalyzed by transition metals, allow for the direct exchange of hydrogen with deuterium or tritium (B154650) gas. europa.eu This technique reduces chemical waste and is highly efficient for labeling a wide range of molecules, including small drugs and larger peptides. europa.eu
These evolving technologies promise to make the synthesis of complex deuterated molecules like this compound more cost-effective and accessible, thereby broadening their application in research and development. adesisinc.com
Integration of this compound in Multi-Omics Research (e.g., Metabolomics, Lipidomics)
Multi-omics approaches, which integrate data from genomics, proteomics, metabolomics, and lipidomics, offer a holistic view of biological systems. Deuterated compounds are invaluable tools in this field, particularly in metabolomics and lipidomics, where they serve as internal standards for precise quantification and as tracers to map metabolic flows. acs.orgmetsol.comclearsynth.com
This compound is particularly well-suited for this role. Its parent compound is a derivative of nicotinic acid (niacin or vitamin B3), a crucial player in cellular metabolism. atamanchemicals.comwikipedia.org Upon entering the body, ethyl nicotinate (B505614) is metabolized to nicotinic acid and subsequently to nicotinamide (B372718), a precursor for the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). smolecule.comnih.gov
Applications in Metabolomics and Lipidomics:
Metabolic Flux Analysis: By using this compound, researchers can trace the d4-labeled atoms as they are incorporated into nicotinamide, NAD+, and other downstream metabolites. smolecule.com This allows for the precise measurement of the rates of specific biochemical pathways, offering insights into cellular energy and signaling.
Lipid Metabolism Studies: Nicotinic acid is well-known for its effects on lipid profiles, including the reduction of low-density lipoprotein (LDL) cholesterol and triglycerides, and the increase of high-density lipoprotein (HDL) cholesterol. smolecule.comontosight.ainih.gov this compound can be used to investigate these mechanisms in detail. For example, it can help quantify how the compound influences the synthesis and breakdown of various lipid classes, providing crucial information for cardiovascular disease research. smolecule.commetabolomicscentre.ca
Quantitative Analysis: In mass spectrometry-based metabolomics and lipidomics, deuterated standards are essential for accurate quantification. acs.orgclearsynth.commetabolomicscentre.ca this compound can serve as an internal standard to correct for variations during sample preparation and analysis, ensuring that measurements of related metabolites are reliable and reproducible. clearsynth.com A study on the metabolic activation of a tobacco carcinogen utilized [pyridine-D4]ethyl nicotinate as a starting material to synthesize a deuterated tracer, demonstrating its practical use in complex metabolic research. aacrjournals.org
The integration of this compound into multi-omics workflows provides a powerful method for understanding the intricate metabolic networks influenced by the niacin pathway.
Development of Novel Deuterated Compounds as Research Tools and Reference Materials
The development and use of this compound serve as a model for the creation of other novel deuterated compounds as essential research tools and certified reference materials. pharmaffiliates.com The principle of isotopic labeling—substituting hydrogen with deuterium to track molecules or alter metabolic rates—is broadly applicable across pharmaceutical R&D. pharmaffiliates.comalfa-chemistry.com
Deuterated compounds are increasingly sought after for several key applications in research:
Internal Standards for Bioanalysis: In quantitative bioanalysis using techniques like mass spectrometry, deuterated analogs of the analyte are considered the gold standard for internal standards. clearsynth.compharmaffiliates.com They have nearly identical chemical and physical properties to the non-labeled compound but are easily distinguishable by their mass, allowing for precise correction of experimental variability. clearsynth.com
Metabolic Tracers: As demonstrated with this compound, deuterated compounds are used to trace the metabolic fate of drugs and endogenous molecules. smolecule.com This is critical for understanding pharmacokinetics and identifying active or potentially toxic metabolites.
Pharmacokinetic Modulation (Kinetic Isotope Effect): Replacing a hydrogen atom with a deuterium atom at a site of metabolic breakdown can slow down the reaction rate. This "kinetic isotope effect" is a strategy used in drug design to enhance a drug's metabolic stability, potentially leading to improved bioavailability and a longer duration of action. assumption.edupharmaffiliates.com
The demand for high-quality deuterated reagents and standards is growing as analytical techniques become more sensitive and research questions more complex. wiseguyreports.com Companies specialize in the custom synthesis of these compounds to support all stages of drug discovery and development, from lead optimization to clinical trials. pharmaffiliates.comalfa-chemistry.com
Elucidation of Broader Biological Roles and Therapeutic Implications
While this compound is primarily a research tool, its study can also help elucidate the broader biological roles and therapeutic potential of its non-deuterated counterpart and related nicotinic acid derivatives. The parent compound, ethyl nicotinate, is known for its vasodilatory (blood vessel widening) effects, which enhance blood circulation in the skin. atamanchemicals.com This has led to its use in topical preparations for improving skin health and for conditions related to poor microcirculation. atamanchemicals.com
Future research using this compound could explore:
Dermatological Applications: By tracing the penetration and metabolism of this compound in the skin, researchers can gain a more precise understanding of how it exerts its effects. nih.govnih.gov This could lead to the development of more effective topical treatments for inflammatory skin disorders or conditions associated with impaired blood flow. atamanchemicals.com
Cardiovascular Health: The well-documented effects of nicotinic acid on lipid profiles are central to its use in managing dyslipidemia. ontosight.ainih.gov Studies with this compound can help unravel the precise mechanisms, such as the inhibition of diacylglycerol acyltransferase-2 (DGAT2), an enzyme critical for triglyceride synthesis. nih.gov Understanding these pathways at a deeper level could lead to new therapies for atherosclerosis. wikipedia.org
Central Nervous System (CNS) Effects: Some research has suggested that ethyl nicotinate may have effects on the central nervous system. smolecule.com The deuterated variant provides a tool to investigate whether it can cross the blood-brain barrier and engage with targets in the brain, potentially opening up applications in neuroprotection. ontosight.ai
Anti-Inflammatory and Antioxidant Properties: Nicotinic acid and its derivatives are believed to possess anti-inflammatory and antioxidant properties. atamanchemicals.comwikipedia.org Isotope-labeled studies can help confirm these effects at a cellular level and identify the specific pathways involved, which could have implications for a wide range of diseases.
By leveraging this compound as a research probe, scientists can refine our understanding of the fundamental biology of the nicotinic acid pathway and accelerate the translation of these findings into novel therapeutic strategies.
Q & A
Q. What analytical techniques are recommended to confirm the isotopic purity of synthesized Ethyl Nicotinate-d4?
Methodological Answer: Isotopic purity can be validated using ²H nuclear magnetic resonance (NMR) spectroscopy to directly quantify deuterium incorporation. High-resolution mass spectrometry (HRMS) should complement NMR by confirming molecular ion peaks and isotopic distribution patterns. Compare spectral data with non-deuterated analogs to identify deuteration efficiency. For reproducibility, document instrumental parameters (e.g., NMR resonance frequencies, HRMS resolution settings) and include triplicate measurements .
Q. How should researchers design stability studies for this compound under long-term storage conditions?
Methodological Answer: Store samples in amber vials under inert gas (e.g., argon) at -20°C to minimize photodegradation and oxidation. Conduct accelerated stability testing at 40°C/75% relative humidity for 1–3 months, analyzing degradation products via HPLC-UV or LC-MS. Quantify deuterium retention using HRMS at quarterly intervals. Report degradation kinetics (e.g., half-life) using first-order decay models .
Q. What statistical approaches ensure reproducibility in quantifying this compound across laboratories?
Methodological Answer: Implement inter-laboratory validation with standardized protocols. Use ANOVA to assess between-lab variability and intraclass correlation coefficients (ICC) for consistency. Include nested designs to account for instrument-specific variations (e.g., column types in HPLC). Report relative standard deviations (RSD) for intra- and inter-day precision .
Advanced Research Questions
Q. How do deuterium isotope effects influence the metabolic stability of this compound in hepatic assays compared to its non-deuterated form?
Methodological Answer: Perform parallel incubations in human liver microsomes with NADPH cofactors. Quantify parent compound depletion via LC-MS/MS. Calculate metabolic clearance using the in vitro half-life method. Adjust for kinetic isotope effects (KIE) by comparing Michaelis-Menten parameters (Vₘₐₓ, Kₘ) between deuterated and non-deuterated forms. Use deuterium fractionation factors to predict metabolic pathway alterations .
Q. How can researchers resolve discrepancies in receptor binding affinity data for this compound obtained via surface plasmon resonance (SPR) vs. radioligand binding assays?
Methodological Answer: Conduct orthogonal validation with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Analyze assay-specific variables:
Q. What experimental design considerations are critical when using this compound as an internal standard in tracer studies of nicotine metabolite distribution?
Methodological Answer:
- Use a deuterated internal standard (ISTD) for each target analyte to correct for matrix effects.
- Validate extraction recovery rates at low, medium, and high spiking concentrations.
- Perform post-column infusion experiments to assess ion suppression/enhancement in LC-MS.
- Calibrate using isotope dilution methods across the expected concentration range (e.g., 1–1000 ng/mL) .
Q. How should researchers address conflicting data on the cellular uptake kinetics of this compound in different in vitro models (e.g., primary hepatocytes vs. immortalized cell lines)?
Methodological Answer:
- Compare transport kinetics under standardized conditions (pH, temperature, serum-free media).
- Use siRNA knockdown or chemical inhibitors to identify uptake transporters (e.g., OCTs, OATPs).
- Normalize data to protein content (Folin phenol assay ) or cell count.
- Apply compartmental modeling (e.g., two-compartment model) to distinguish passive diffusion from active transport .
Data Analysis and Reporting
Q. What strategies are recommended for synthesizing contradictory findings in this compound studies?
Methodological Answer:
- Categorize discrepancies by experimental variables (e.g., assay type, cell model).
- Perform meta-regression to identify moderators (e.g., deuterium incorporation level, pH).
- Use sensitivity analysis to assess outlier impacts.
- Follow NIH guidelines for reporting preclinical data to enhance reproducibility .
Q. How can researchers optimize power analysis for dose-response studies involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
